

# Application Notes and Protocols: Vorinostat in HIV Latency Reversal

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## Introduction

Vorinostat (suberoylanilide hydroxamic acid, SAHA) is a potent histone deacetylase (HDAC) inhibitor, approved for the treatment of cutaneous T-cell lymphoma.[1][2] In the context of HIV research, it is one of the most extensively studied latency-reversing agents (LRAs). The primary barrier to an HIV cure is the persistence of a latent viral reservoir, predominantly in resting CD4+ T cells, which is unaffected by antiretroviral therapy (ART) and invisible to the immune system.[3][4] Vorinostat functions by inhibiting HDACs, which play a crucial role in maintaining HIV latency by promoting a condensed chromatin state at the site of the integrated HIV provirus.[2][5] By inducing histone hyperacetylation, Vorinostat helps to create a more open chromatin structure, facilitating the transcription of viral genes.[5] This "shock" or "kick" approach aims to expose the latently infected cells, making them susceptible to clearance by the immune system or viral cytopathic effects, a strategy known as "kick-and-kill".[5][6] These notes provide an overview of key findings and detailed protocols for researchers utilizing Vorinostat in HIV latency studies.

## Data Presentation: Summary of Vorinostat Clinical Trial Data

The following tables summarize quantitative outcomes from key clinical studies investigating Vorinostat's ability to reverse HIV latency in individuals on suppressive ART.

Table 1: Effect of Vorinostat on Cell-Associated HIV RNA

Study (Reference)	Dosing Regimen	Number of Participants	Key Finding	Fold-Increase in CA-US HIV RNA (Mean/Median)
Archin et al., 2012[3][7][8][9]	Single 400 mg dose	8	Significant increase in HIV RNA in resting CD4+ T cells.	4.8-fold (mean); Range: 1.5 to 10.0-fold
Elliott et al., 2014[1][4][10]	400 mg daily for 14 days	20	Significant and sustained increase in HIV transcription in 90% of participants.	7.4-fold (median peak)
Archin et al., 2017[11][12][13]	Multiple dosing schedules	16	Serial doses every 72 hours effectively induced cell- associated HIV RNA.	Variable increases observed with serial dosing

CA-US HIV RNA: Cell-Associated Unspliced Human Immunodeficiency Virus Ribonucleic Acid

Table 2: Effect of Vorinostat on Viral Reservoir and Plasma Viremia

Study (Reference)	Dosing Regimen	Number of Participants	Effect on Plasma HIV RNA	Effect on Latent Reservoir Size (QVOA or HIV DNA)
Archin et al., 2012[3][7]	Single 400 mg dose	8	No significant change in low-level viremia.	Not Assessed
Elliott et al., 2014[4][10]	400 mg daily for 14 days	20	No statistically significant changes.	No statistically significant changes in HIV DNA or inducible virus.
Archin et al., 2017[11][12]	Multiple dosing schedules	16	Not reported	No measurable decrease (>0.3 log10) in the frequency of latent infection (QVOA).
RIVER Trial, 2020[1][6][14]	Vorinostat + therapeutic vaccines	60 (30 in intervention arm)	Not the primary endpoint	No significant difference in total HIV DNA compared to ART-only arm.

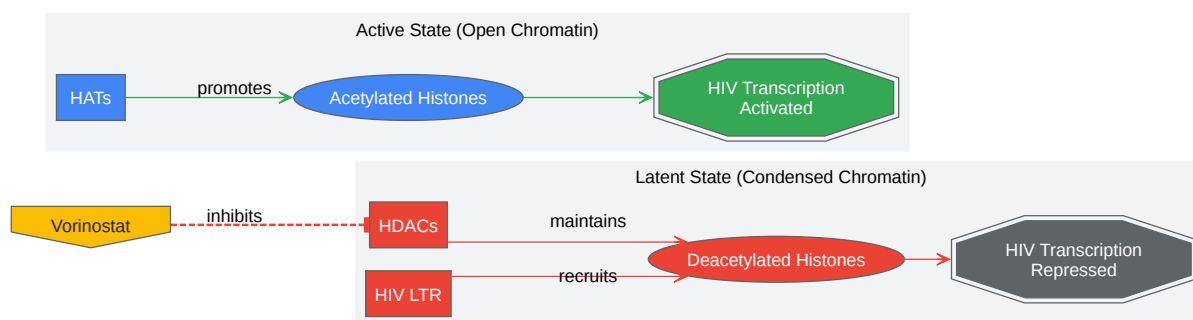
QVOA: Quantitative Viral Outgrowth Assay

## Signaling Pathways and Logical Models

### Mechanism of Vorinostat-Mediated HIV Latency Reversal

Vorinostat reverses HIV latency primarily by inhibiting Class I and II histone deacetylases.[3] In a latently infected cell, HDACs are recruited to the HIV 5' Long Terminal Repeat (LTR) promoter, where they remove acetyl groups from histones.[15] This results in a tightly packed chromatin structure (heterochromatin) that represses transcription. Vorinostat blocks this

deacetylation, allowing histone acetyltransferases (HATs) to add acetyl groups, leading to a relaxed chromatin state (euchromatin).[5] This open structure permits the binding of transcription factors like NF- $\kappa$ B and the positive transcription elongation factor b (P-TEFb) to the HIV LTR, initiating viral gene expression.[2][16][17]

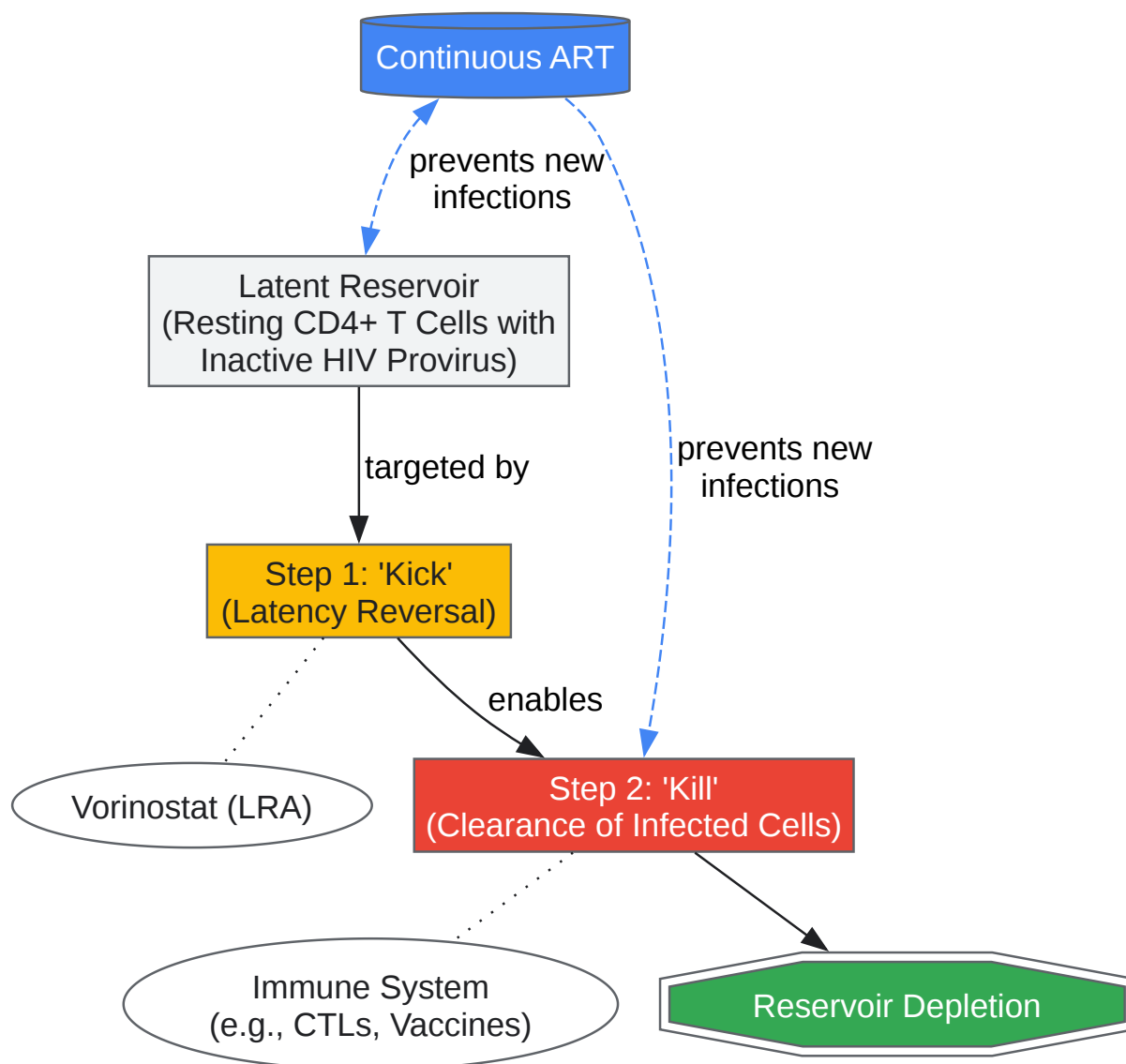


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Caption: Vorinostat inhibits HDACs, promoting histone acetylation and HIV transcription.

### The "Kick-and-Kill" Strategy for HIV Eradication

The "kick-and-kill" approach is a leading strategy for eradicating the latent HIV reservoir. It involves two steps: first, using a latency-reversing agent like Vorinostat to "kick" the latent provirus into an active state, producing viral proteins. Second, the reactivated cells are "killed," either by viral cytopathic effects or by the host's immune system, which can now recognize the infected cells. This is all performed under the cover of continuous ART to prevent new infections.



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Caption: The "Kick-and-Kill" strategy using Vorinostat to reactivate latent HIV for clearance.

## Experimental Protocols

### 1. Protocol: Measurement of In Vivo Response to Vorinostat via Cell-Associated HIV RNA

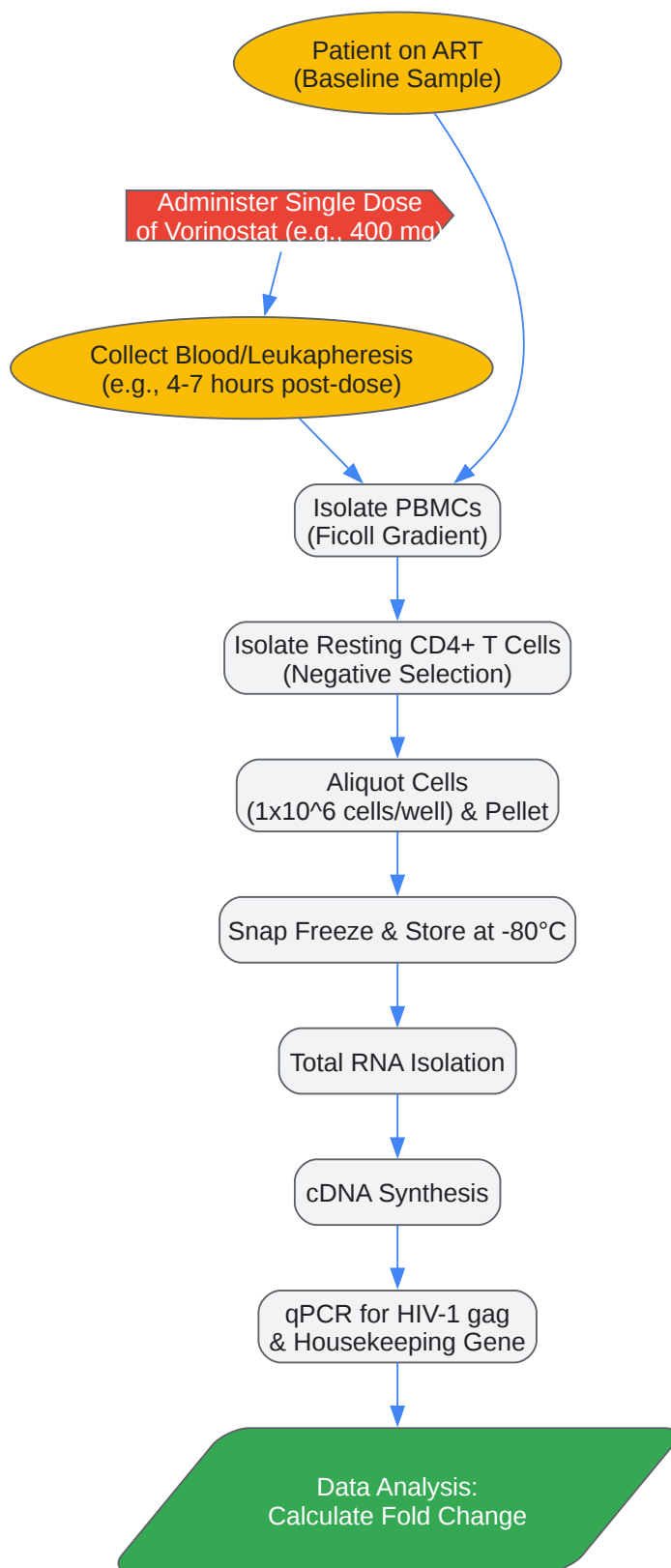
This protocol is adapted from methodologies used in seminal clinical studies to measure the direct effect of Vorinostat on HIV transcription in resting CD4+ T cells from patients.[3]

Objective: To quantify the change in cell-associated unspliced (CA-US) HIV-1 gag RNA in resting CD4+ T cells isolated from patients before and after Vorinostat administration.

Materials:

- Whole blood or leukapheresis product from HIV-infected individuals on suppressive ART.
- Ficoll-Paque PLUS
- Resting CD4+ T cell isolation kit (e.g., negative selection magnetic beads)
- RPMI 1640 medium, FBS, Penicillin-Streptomycin
- 96-well plates
- RNA isolation kit (e.g., MagMAX-96 Total RNA Isolation Kit)
- Reverse transcriptase and reagents for cDNA synthesis
- TaqMan primers and probe for HIV-1 gag (unspliced) and a housekeeping gene (e.g., TATA-Binding Protein)
- qPCR instrument

Workflow Diagram:



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